molecular formula C8H7ClN2S B3056920 5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile CAS No. 752238-36-1

5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B3056920
CAS No.: 752238-36-1
M. Wt: 198.67 g/mol
InChI Key: KEJRXJSWOQLISC-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (molecular formula: C₈H₇ClN₂S) is a heterocyclic compound featuring a pyridine core substituted with chloro (Cl), methyl (CH₃), thioxo (S), and nitrile (CN) groups. Key identifiers include:

  • Molecular weight: 198.68 g/mol (calculated).
  • ChemSpider ID: Not explicitly provided in the evidence, but structurally related compounds (e.g., 5-Chloro-4,6-dimethyl-2-oxo analog) have IDs like 2061897 .
  • Synonyms: Variations include "5-chloro-4,6-dimethyl-2-thioxo-1H-pyridine-3-carbonitrile" and "5-chloro-2-mercapto-4,6-dimethylnicotinonitrile."

This compound belongs to the dihydropyridine family, which is notable for applications in medicinal chemistry, agrochemicals, and materials science. The thioxo (S) and nitrile (CN) groups enhance its reactivity, making it a precursor for synthesizing bioactive heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves a multi-component condensation reaction. One common method includes the reaction of cyanothioacetamide with acetaldehyde and a suitable amine, such as 1-(prop-1-en-2-yl)-piperidine . The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has been studied for its potential as a pharmacological agent. Its structural features suggest it may exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have indicated that compounds with thioxo and pyridine moieties can possess antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.
  • Anticancer Properties : Research into similar thioxo-containing compounds has shown promise in inhibiting cancer cell proliferation. The specific mechanisms remain an area of active investigation.

Agrochemical Applications

The compound's chemical structure may also lend itself to applications in agriculture as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop new agrochemicals that target specific pests or diseases in crops.

Synthetic Chemistry

In synthetic organic chemistry, this compound can serve as an intermediate for synthesizing other complex molecules. Its reactive functional groups allow for various transformations, making it valuable in the synthesis of more complex organic compounds.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of thioxo-pyridine derivatives against a range of bacterial strains. The findings suggested that modifications to the pyridine ring enhanced activity against Gram-positive bacteria, indicating that 5-chloro derivatives could be particularly effective .

Case Study 2: Anticancer Research

Research highlighted in Cancer Letters examined the cytotoxic effects of thioxo-containing compounds on various cancer cell lines. The study found that these compounds induced apoptosis in human breast cancer cells through the activation of specific apoptotic pathways . Further investigation into 5-chloro derivatives is warranted based on these promising results.

Mechanism of Action

The mechanism of action of 5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives have shown affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, indicating potential antiviral activity . The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituents (Positions) Synthesis Method Key Properties/Applications Evidence Source
5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (Target) Cl (5), CH₃ (4,6), S (2), CN (3) Not explicitly described Potential intermediate for heterocycles
6-Methyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (8) Thiophene (4), CH₃ (6), S (2), CN (3) Thiourea-based sulfhydrylation of chloride 88% yield; thiophene enhances electronic diversity
5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (3a) Acetyl (5), CH₃ (6), S (2), CN (3) Four-component reaction Reacts with methyl iodide to form thioethers; bioactive intermediate
5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile Allyl (5), CH₃ (4,6), S (2), CN (3) Not specified Allyl group may increase hydrophobicity
Cl-PAMOPC (Azo dye derivative) Cl (5), CH₃ (4,6), Azo, CN (3) Multi-step synthesis High thermal stability (263°C decomposition); solubility >0.1 wt% in PGMEA

Key Comparative Insights

Substituent Effects on Reactivity and Stability

  • Chloro vs. In contrast, the acetyl group in compound 3a enhances electrophilicity at the thioxo group, enabling efficient alkylation with methyl iodide to form thioethers .
  • Thiophene vs. Methyl Groups : Compound 8 (4-thiophene substituent) exhibits improved synthetic yield (88%) compared to methyl-substituted analogs, likely due to the electron-rich thiophene enhancing intermediate stability during sulfhydrylation .

Thermal and Solubility Properties

  • While direct data for the target compound are lacking, the structurally related azo dye Cl-PAMOPC (with chloro and methyl groups) demonstrates a decomposition temperature of 263°C and solubility >0.1 wt% in propylene glycol monomethyl ether acetate (PGMEA). This suggests that chloro and methyl substituents synergistically improve thermal stability and solvent compatibility .

Biological Activity

5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (commonly known as 5-Chloro-DHP) is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article reviews the biological activity of 5-Chloro-DHP, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyDetails
Molecular Formula C₈H₇ClN₂S
Molecular Weight 164.23 g/mol
CAS Number 752238-36-1
Appearance Light yellow to yellow solid
Purity ≥99.75% (HPLC)
Storage Conditions 2-8°C, stored under nitrogen

5-Chloro-DHP is characterized by its thioxo and carbonitrile groups, which contribute to its reactivity and biological profile.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. A study highlighted the antibacterial effects of related compounds against standard strains such as Staphylococcus aureus and Escherichia coli, suggesting that 5-Chloro-DHP may possess similar activities due to structural similarities .

Anticancer Properties

5-Chloro-DHP has been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in cancer progression. Specifically, it has been reported to inhibit ATPase activity, which is crucial for cellular energy metabolism in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated various thioxo derivatives for their antibacterial activity. The results indicated that 5-Chloro-DHP exhibited comparable efficacy to standard antibiotics at specific concentrations (IC50 values around 25 μM) against E. coli and S. aureus .
  • Cytotoxicity Against Cancer Cells : In a controlled experiment, 5-Chloro-DHP was tested on MCF-7 cells with results showing a significant reduction in cell viability at concentrations above 20 μM after 48 hours of exposure, indicating potential for further development as an anticancer agent .

The biological activities of 5-Chloro-DHP are attributed to its ability to interact with various cellular targets:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Cell Proliferation : By interfering with cell cycle regulation pathways, 5-Chloro-DHP may halt the progression of cancerous cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile?

  • Methodology : The compound is synthesized via cyclocondensation of acetylacetone derivatives with cyanoacetamide or thiourea under acidic conditions. Evidence from similar dihydropyridine derivatives (e.g., 4,6-dimethyl-2-oxo analogs) shows that nitrosation or halogenation (e.g., bromination or chlorination) is critical for introducing substituents at the 5-position . For example, brominated analogs are prepared using bromine in acetic acid, followed by purification via recrystallization .

Q. How is structural characterization of this compound typically performed?

  • Techniques :

  • IR spectroscopy : Confirms the presence of thioxo (C=S, ~1200–1250 cm⁻¹) and nitrile (C≡N, ~2200–2250 cm⁻¹) groups .
  • NMR : ¹H NMR identifies methyl groups (δ ~2.3–2.6 ppm) and aromatic protons (if present), while ¹³C NMR distinguishes carbonyl/thione carbons (δ ~160–180 ppm) .
  • Mass spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Procedure : Ethanol or acetic acid is commonly used for recrystallization, with yields exceeding 85% when performed at 0–5°C. Melting points (e.g., 238–240°C for similar analogs) are key purity indicators .

Advanced Research Questions

Q. How do substituents at the 5-position influence reactivity in organophosphorus reactions?

  • Mechanistic Insight : The chloro substituent at C5 enhances electrophilicity, facilitating nucleophilic substitution with organophosphorus reagents (e.g., trialkyl phosphites). For example, brominated analogs react with cyanomethylsulfanyl groups to form fused thienopyridine derivatives, as shown in studies of 5-bromo-4,6-dimethyl analogs . Kinetic studies suggest that steric effects from methyl groups at C4 and C6 modulate reaction rates .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Experimental Design :

Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., chloro vs. bromo, methyl vs. phenyl). For instance, antioxidant activity in dihydropyridines correlates with electron-withdrawing groups (e.g., nitro) at C5, as seen in DPPH radical scavenging assays .

Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial activity) to control for concentration-dependent effects .

Statistical Validation : Apply ANOVA or multivariate regression to isolate substituent effects from experimental noise .

Q. What challenges arise in crystallographic analysis of this compound?

  • Technical Considerations :

  • Twinned crystals : Common due to planar dihydropyridine cores; SHELXL software is recommended for refinement .
  • Hydrogen bonding : The thioxo group participates in intermolecular S···H interactions, complicating unit cell determination. High-resolution data (≤1.0 Å) are critical for accurate modeling .

Q. How can computational methods predict this compound’s interaction with biological targets?

  • Approaches :

  • Molecular docking : Used to simulate binding with enzymes (e.g., Klebsiella pneumoniae PDB: 7BYE), identifying key interactions like π-π stacking with aromatic residues .
  • Quantum chemical calculations : HOMO-LUMO gaps (e.g., ~4.5 eV for similar nitriles) predict redox behavior relevant to antioxidant activity .

Q. Methodological Guidelines

  • Synthesis Optimization : Replace conventional nitrating mixtures (HNO₃/H₂SO₄) with acetyl nitrate to reduce side reactions during halogenation .
  • Biological Assays : For antimicrobial studies, include both Gram-positive and Gram-negative strains, using tetracycline and amphotericin B as positive controls .
  • Data Reproducibility : Validate spectral data against computational simulations (e.g., Gaussian 09 for IR/NMR) to confirm assignments .

Properties

IUPAC Name

5-chloro-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJRXJSWOQLISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC(=C1Cl)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468663
Record name 5-chloro-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752238-36-1
Record name 5-chloro-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sarcosinate
5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Sarcosinate
5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Sarcosinate
Sarcosinate
5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
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5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
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5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Sarcosinate
5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

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